4-(2-Methyl-1,3-oxazol-5-yl)aniline
Overview
Description
4-(2-Methyl-1,3-oxazol-5-yl)aniline is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an aniline group attached to a 2-methyl-1,3-oxazole ring
Mechanism of Action
Target of Action
The primary target of 4-(2-Methyl-1,3-oxazol-5-yl)aniline, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .
Mode of Action
Oxazopt acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical processes that depend on this enzyme .
Biochemical Pathways
The inhibition of hCA II by oxazopt affects several biochemical pathways. These include processes in ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The inhibition of hCA II by oxazopt has several effects. It has shown a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also has an antimonooxidase effect in vitro .
Biochemical Analysis
Biochemical Properties
4-(2-Methyl-1,3-oxazol-5-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with human carbonic anhydrases, specifically isoforms such as human carbonic anhydrase II. The nature of these interactions involves inhibition, where this compound acts as an isoform-selective inhibitor, demonstrating varying degrees of inhibition across different isoforms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrases can lead to alterations in pH regulation within cells, impacting metabolic processes and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of carbonic anhydrases, preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity, contributing to its overall temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in inhibiting carbonic anhydrases also influences metabolic pathways related to pH regulation and ion transport .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects. For example, its localization to mitochondria or lysosomes can impact cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-oxazol-5-yl)aniline typically involves the following steps:
Acylation: The process begins with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole.
Sulfochlorination: The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-oxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives and reduced amine compounds.
Scientific Research Applications
4-(2-Methyl-1,3-oxazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound is similar in structure but contains a sulfonamide group, which imparts different chemical properties and biological activities.
2-Methyl-5-phenyloxazole: This is an intermediate in the synthesis of 4-(2-Methyl-1,3-oxazol-5-yl)aniline and shares the oxazole ring structure.
Uniqueness
This compound is unique due to its specific combination of the aniline and oxazole functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZABYWRROKMRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363997 | |
Record name | 4-(2-methyl-1,3-oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89260-50-4 | |
Record name | 4-(2-Methyl-5-oxazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89260-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-methyl-1,3-oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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